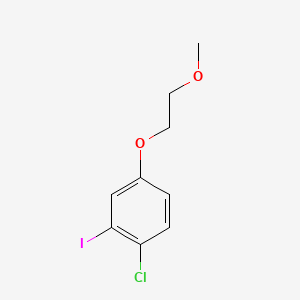
(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanol is a chemical compound that features a piperidine ring substituted with a benzyl group containing both fluoro and trifluoromethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanol typically involves the following steps:
Formation of the Benzyl Intermediate: The benzyl intermediate is synthesized by reacting 4-fluoro-3-(trifluoromethyl)benzyl chloride with piperidine under basic conditions.
Reduction: The resulting benzyl intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the fluoro or trifluoromethyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in biological research to study receptor-ligand interactions and other biochemical pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of (1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(4-Fluorobenzyl)piperidin-4-yl)methanol
- (1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl)methanol
- (1-(4-Chloro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanol
Uniqueness
(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanol is unique due to the presence of both fluoro and trifluoromethyl groups on the benzyl ring. These substituents confer distinct electronic and steric properties, enhancing the compound’s reactivity and binding characteristics compared to similar compounds with only one of these groups.
Propiedades
IUPAC Name |
[1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F4NO/c15-13-2-1-11(7-12(13)14(16,17)18)8-19-5-3-10(9-20)4-6-19/h1-2,7,10,20H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPPHFMARRSOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 4-amino-2'-chloro-4'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8214147.png)



